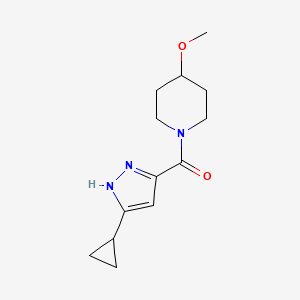
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have reported that this compound exerts its pharmacological effects by interacting with the opioid receptors in the brain. It has been suggested that this compound acts as a partial agonist of the mu-opioid receptor, which is responsible for its analgesic effects. This compound also inhibits the activity of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins, thereby exhibiting anti-inflammatory effects.
Biochemical and physiological effects:
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has been reported to exhibit various biochemical and physiological effects. Studies have reported that this compound exhibits potent analgesic and anti-inflammatory effects. This compound also inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potent pharmacological effects. This compound exhibits potent analgesic and anti-inflammatory effects, making it an ideal candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown promising results in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have reported that this compound exhibits toxic effects at higher concentrations.
Zukünftige Richtungen
There are several future directions for the research on (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone. One of the significant directions is to explore the potential of this compound as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to understand the mechanism of action of this compound fully. Additionally, future research should focus on exploring the potential of this compound in the treatment of cancer. Further studies are also needed to explore the toxicity profile of this compound and its potential side effects. Overall, the potential applications of this compound in various fields make it an exciting area of research.
Synthesemethoden
The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has been reported in various studies. One of the commonly used methods involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product. Another method involves the reaction of 4-methoxypiperidine and 5-cyclopropyl-1H-pyrazole-3-carboxylic acid in the presence of N,N'-carbonyldiimidazole and triethylamine. The resulting product is then treated with 4-methoxybenzyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent analgesic and anti-inflammatory effects. Therefore, it can be used as a potential drug candidate for the treatment of pain and inflammation-related disorders. This compound has also shown promising results in the treatment of cancer. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-10-4-6-16(7-5-10)13(17)12-8-11(14-15-12)9-2-3-9/h8-10H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZGXOITKIDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





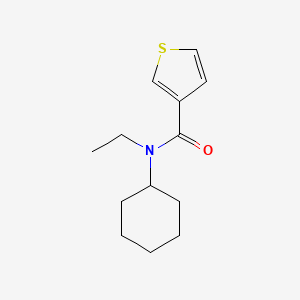
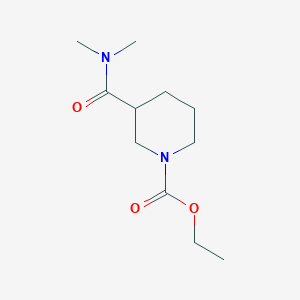
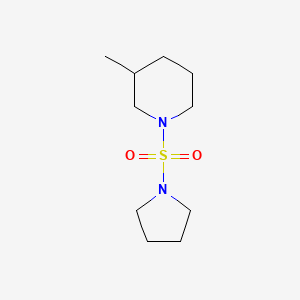
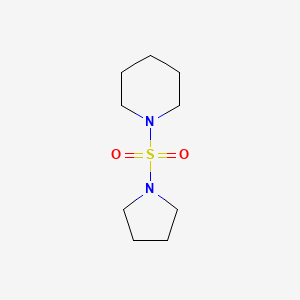


![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
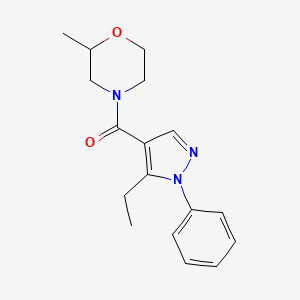
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)
